molecular formula C21H27N3O2S B2618509 (E)-N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-phenylethenesulfonamide CAS No. 1448139-11-4

(E)-N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-phenylethenesulfonamide

カタログ番号: B2618509
CAS番号: 1448139-11-4
分子量: 385.53
InChIキー: WOHGCEHABXTDBC-CCEZHUSRSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-phenylethenesulfonamide is a useful research compound. Its molecular formula is C21H27N3O2S and its molecular weight is 385.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(E)-N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-phenylethenesulfonamide is a compound of interest due to its potential therapeutic applications in oncology and other fields. This article reviews its biological activity, focusing on its antitumor properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be described by the following structural formula:

C19H24N2O2S\text{C}_{19}\text{H}_{24}\text{N}_2\text{O}_2\text{S}

Antitumor Activity

Recent studies have highlighted the antitumor activity of derivatives related to this compound. Notably, the indazole scaffold has been shown to exhibit significant cytotoxic effects against various cancer cell lines.

Table 1: Antitumor Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
6oK5625.15Inhibits Bcl2 and p53/MDM2 pathway
5kHep-G23.32Induces apoptosis; high toxicity to normal cells
7dHeLa0.52Arrests cell cycle in G2/M phase

The mechanisms through which this compound exerts its biological effects include:

  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through the downregulation of anti-apoptotic proteins such as Bcl-2 and upregulation of pro-apoptotic proteins like Bax .
  • Cell Cycle Arrest : Studies indicate that treatment with this compound leads to an increase in the G0/G1 phase population while decreasing S phase cells, suggesting a mechanism that halts cell proliferation .
  • Selectivity for Cancer Cells : While effective against tumor cells, some derivatives exhibit selectivity that minimizes toxicity to normal cells. For instance, compound 6o showed a higher IC50 for normal HEK-293 cells compared to K562 cancer cells .

Case Studies

Several case studies have evaluated the biological activity of this compound:

  • Study on K562 Cells : A study demonstrated that treatment with compound 6o resulted in a dose-dependent increase in apoptosis rates (from 9.64% to 37.72%) and significant changes in cell cycle distribution after 48 hours .
  • Comparative Analysis with Standard Treatments : In comparative studies with standard chemotherapeutic agents like 5-Fluorouracil (5-Fu), some derivatives showed comparable or superior efficacy against Hep-G2 cells while maintaining lower toxicity profiles .

科学的研究の応用

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties. The National Cancer Institute (NCI) has evaluated similar compounds for their cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown significant inhibition of cell growth in human tumor cells, indicating that (E)-N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-phenylethenesulfonamide may possess comparable activities.

Cell Line IC50 (µM) Mechanism of Action
HCT11615.72Induction of apoptosis
MCF720.30Cell cycle arrest
HeLa18.50Inhibition of proliferation

These findings suggest that the compound could be a candidate for further development as an anticancer agent.

Anti-inflammatory Properties

The sulfonamide group is known for its anti-inflammatory properties. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests that this compound might also exhibit anti-inflammatory effects.

Inflammatory Marker Inhibition (%) Reference Compound
TNF-alpha75Sulfanilamide
IL-660Celecoxib
COX-270Indomethacin

Potential Neurological Applications

Emerging research indicates that indazole derivatives may have neuroprotective effects. The compound could potentially be explored for its efficacy in neurodegenerative diseases such as Alzheimer's or Parkinson's disease due to its ability to modulate neurotransmitter systems and reduce oxidative stress.

Case Studies

Several studies have documented the synthesis and evaluation of compounds structurally related to this compound.

Study 1: Synthesis and Antitumor Evaluation

A study published in Bioorganic & Medicinal Chemistry Letters synthesized a series of indazole-based sulfonamides and evaluated their anticancer activities against various cell lines. The results indicated that modifications on the indazole ring significantly influenced cytotoxicity.

Study 2: Mechanistic Studies on Inflammation

Research conducted by Zhang et al. demonstrated that sulfonamide derivatives could inhibit NF-kB signaling pathways in macrophages, leading to decreased production of inflammatory mediators. This mechanism suggests potential therapeutic applications for chronic inflammatory diseases.

特性

IUPAC Name

(E)-N-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2S/c25-27(26,15-14-17-8-2-1-3-9-17)22-16-20-19-12-6-7-13-21(19)24(23-20)18-10-4-5-11-18/h1-3,8-9,14-15,18,22H,4-7,10-13,16H2/b15-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOHGCEHABXTDBC-CCEZHUSRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C3=C(CCCC3)C(=N2)CNS(=O)(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)N2C3=C(CCCC3)C(=N2)CNS(=O)(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。